Acide 9-anthracènepropionique

Vue d'ensemble

Description

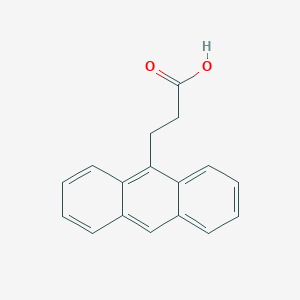

9-Anthracenepropionic acid: is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The propionic acid moiety is attached to the ninth position of the anthracene ring system. This compound is of interest due to its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications.

Applications De Recherche Scientifique

Chemistry: 9-Anthracenepropionic acid is used as a precursor in the synthesis of various anthracene-based compounds. Its unique photophysical properties make it valuable in the study of photochemical reactions and the development of organic light-emitting diodes (OLEDs).

Biology: In biological research, 9-Anthracenepropionic acid is used as a fluorescent probe due to its strong fluorescence. It is employed in the study of cellular processes and the detection of biomolecules.

Medicine: The compound has potential applications in medicine, particularly in the development of photodynamic therapy agents. Its ability to generate reactive oxygen species upon irradiation makes it useful in targeting cancer cells.

Industry: In the industrial sector, 9-Anthracenepropionic acid is used in the production of dyes, pigments, and other organic materials. Its stability and photophysical properties make it suitable for various applications.

Mécanisme D'action

Target of Action

It’s known that anthracene derivatives have been commonly utilized in the construction of coordination complexes .

Mode of Action

Anthracene derivatives are known to undergo intermolecular [4+4] cycloaddition reactions after uv light irradiation . This reaction can induce mechanical bending, magnetic, and photoluminescent variations .

Biochemical Pathways

Anthracene derivatives are known to participate in photochemical reactions . For instance, the photodimerization of the 9-Anthracenepropionic acid ligand has been studied as it is prone to intermolecular [4+4] cycloaddition reactions after UV light irradiation .

Result of Action

It’s known that anthracene derivatives can show radical-induced photochromism and photomagnetism after xe lamp light irradiation . This suggests that 9-Anthracenepropionic acid may have similar properties.

Action Environment

The action of 9-Anthracenepropionic acid can be influenced by environmental factors such as light. For instance, anthracene derivatives are known to undergo photochemical reactions upon light irradiation . Therefore, the presence and intensity of light can significantly influence the action, efficacy, and stability of 9-Anthracenepropionic acid.

Analyse Biochimique

Biochemical Properties

9-Anthracenepropionic acid plays a significant role in biochemical reactions, particularly in the formation of coordination complexes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in radical-induced photochromism and photomagnetism when exposed to light irradiation . The compound’s large π-conjugated system allows it to engage in electron transfer processes, making it a valuable component in the design of photochromic materials . Additionally, 9-Anthracenepropionic acid can undergo intermolecular [4+4] cycloaddition reactions, which are crucial for its photodimerization properties .

Cellular Effects

The effects of 9-Anthracenepropionic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in electron transfer processes can impact cellular redox states, thereby affecting various metabolic pathways . Moreover, its interaction with cellular proteins can lead to changes in gene expression, influencing cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, 9-Anthracenepropionic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to undergo photochromic changes upon light irradiation suggests that it can act as a molecular switch, altering its conformation and activity in response to external stimuli . This property is particularly useful in the development of dynamic optical materials and molecular devices.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Anthracenepropionic acid can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Studies have shown that 9-Anthracenepropionic acid can form stable radicals upon light irradiation, which can revert to their original state through heat treatment or further light exposure . These reversible changes are essential for its application in dynamic optical crosslinking and energy storage systems.

Dosage Effects in Animal Models

The effects of 9-Anthracenepropionic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, 9-Anthracenepropionic acid may induce toxic effects, including oxidative stress and cellular damage . It is crucial to determine the appropriate dosage to balance its beneficial properties with potential adverse effects.

Metabolic Pathways

9-Anthracenepropionic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in electron transfer processes suggests that it can influence metabolic flux and alter metabolite levels . The compound’s ability to undergo photodimerization and other chemical reactions further highlights its involvement in complex biochemical pathways.

Transport and Distribution

Within cells and tissues, 9-Anthracenepropionic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s solubility in organic solvents and limited solubility in water also influence its distribution within biological systems .

Subcellular Localization

The subcellular localization of 9-Anthracenepropionic acid is determined by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenepropionic acid typically involves the following steps:

Friedel-Crafts Alkylation: Anthracene undergoes Friedel-Crafts alkylation with propionic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxidation: The resulting intermediate is then oxidized to form 9-Anthracenepropionic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for 9-Anthracenepropionic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 9-Anthracenepropionic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert 9-Anthracenepropionic acid to its corresponding alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can undergo electrophilic substitution reactions, where the propionic acid moiety can be replaced with other functional groups. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents.

Major Products Formed:

Oxidation: Oxidized derivatives such as anthraquinone derivatives.

Reduction: Reduced forms such as alcohols.

Substitution: Various substituted anthracene derivatives.

Comparaison Avec Des Composés Similaires

9-Anthracenemethanol: Similar in structure but with a hydroxyl group instead of a propionic acid moiety.

9-Anthracenecarboxylic acid: Contains a carboxylic acid group at the ninth position instead of a propionic acid moiety.

9,10-Diphenylanthracene: Substituted with phenyl groups at the ninth and tenth positions.

Uniqueness: 9-Anthracenepropionic acid is unique due to its combination of the anthracene core and the propionic acid moiety. This combination imparts distinct photophysical properties, making it valuable in applications requiring strong fluorescence and photochemical reactivity. Its ability to generate reactive oxygen species upon irradiation sets it apart from other similar compounds, making it particularly useful in photodynamic therapy and other light-induced applications.

Activité Biologique

9-Anthracenepropionic acid (9-AP) is a synthetic compound derived from anthracene, a polycyclic aromatic hydrocarbon. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 9-AP, including its mechanisms, effects on different biological systems, and relevant case studies.

- Chemical Formula : C17H14O2

- Molecular Weight : 262.29 g/mol

- CAS Number : 170457-30-8

9-AP exhibits biological activity primarily through its interaction with cellular components. Its mechanisms include:

- Inhibition of Protein Interactions : 9-AP has been shown to disrupt protein-protein interactions, particularly in the context of cellular signaling pathways.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which may protect cells from oxidative stress.

- Influence on Cell Proliferation : Research indicates that 9-AP can modulate cell proliferation, impacting various cancer cell lines.

Biological Activity Overview

The biological activity of 9-Anthracenepropionic acid can be categorized into several key areas:

Anticancer Activity

Numerous studies have investigated the anticancer potential of 9-AP. It has been reported to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| PC-3 (Prostate Cancer) | 20 | |

| HeLa (Cervical Cancer) | 25 |

Anti-inflammatory Effects

9-AP has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Cytokine Modulation : In vitro studies demonstrated that 9-AP significantly reduced levels of TNF-α and IL-6 in stimulated macrophages.

Neuroprotective Properties

Research indicates that 9-AP may offer neuroprotective benefits by preventing neuronal cell death under oxidative stress conditions.

Case Studies

-

Anticancer Study on MCF-7 Cells :

A study evaluated the effects of 9-AP on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 15 µM, with apoptosis being a likely mechanism of action. -

Inflammation Model in Macrophages :

In an experimental model using RAW 264.7 macrophages, treatment with 9-AP resulted in decreased secretion of inflammatory cytokines. This suggests that the compound may be beneficial in conditions characterized by chronic inflammation. -

Neuroprotection in Oxidative Stress Models :

An investigation into the neuroprotective effects of 9-AP demonstrated its ability to prevent apoptosis in neuronal cultures exposed to oxidative stressors, highlighting its potential therapeutic applications in neurodegenerative diseases.

Propriétés

IUPAC Name |

3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGMYCZUEIGHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194006 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41034-83-7 | |

| Record name | 9-Anthracenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9-Anthracenepropionic acid being used to modify single-walled carbon nanotubes (SWCNTs)?

A1: The carboxylic acid group present in 9-Anthracenepropionic acid enables it to interact with SWCNTs. [] This interaction allows the modified SWCNTs to disperse stably in water, a crucial property for creating conductive thin films via techniques like spray-coating. [] The anthracene moiety likely contributes to the dispersion through its hydrophobic interactions with the SWCNTs.

Q2: How does the presence of water affect the sorption of 9-Anthracenepropionic acid in soil?

A2: Research suggests that water plays a significant role in the "non-labile" uptake of 9-Anthracenepropionic acid in both clean and oil-contaminated soils. [] This non-labile uptake refers to the portion of the compound that doesn't readily desorb and may indicate stronger interactions with the soil matrix. Interestingly, water-repellent soils did not exhibit this non-labile uptake, further highlighting the importance of water in this process. []

Q3: Can 9-Anthracenepropionic acid be used to model the behavior of other contaminants in the environment?

A3: Yes, 9-Anthracenepropionic acid has been employed as a model compound to understand the behavior of polycyclic aromatic hydrocarbons (PAHs) in the gastrointestinal tract. [] Its release from a contaminated soil matrix within a simulated digestive system was studied to understand how such contaminants might become bioavailable after soil ingestion. [] The research suggests that while initial release from the soil matrix might be facilitated in the presence of bile salts and organic matter, subsequent complexation can reduce the freely dissolved fraction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.